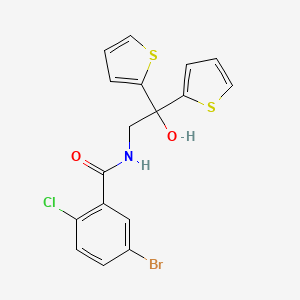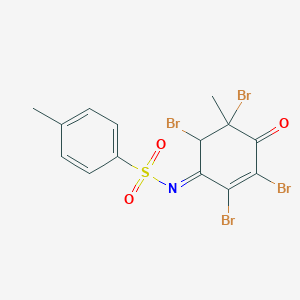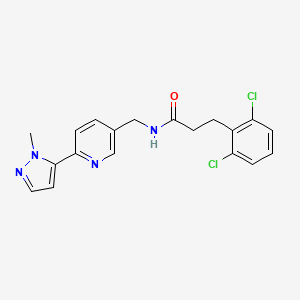![molecular formula C10H8ClFN2O B2504436 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide CAS No. 2093465-37-1](/img/structure/B2504436.png)
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that contribute to inflammation. It has also been found to inhibit the activity of certain proteins that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit tumor growth and metastasis in animal models of cancer. Additionally, it has been found to have a low toxicity profile, which makes it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide is its low toxicity profile, which makes it a suitable candidate for further research and development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide. One potential direction is to investigate its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation. Another potential direction is to explore its mechanism of action in more detail, which could lead to the development of more effective treatments for these diseases. Additionally, more research is needed to fully understand the advantages and limitations of this compound in lab experiments, which could help to optimize its use in future research studies.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide involves the reaction of 3-fluoroaniline with chloroacetyl chloride, followed by the reaction of the resulting product with potassium cyanide. The final product is obtained through the reaction of the intermediate with 4-chlorobenzoyl chloride. This method has been reported in several research articles and has been found to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide has been used in several scientific research studies due to its potential applications in the fields of medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammation.
Propriétés
IUPAC Name |
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6(5-13)14-10(15)7-2-3-8(11)9(12)4-7/h2-4,6H,1H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJPSQXACCQWIG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2504358.png)


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2504363.png)





![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)
